molecular formula C22H19F3N6O B4734497 [5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone

[5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B4734497
M. Wt: 440.4 g/mol
InChI Key: FOFQLVITZGGYFG-UHFFFAOYSA-N
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Description

5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone is a complex organic compound with a unique structure that combines pyrazole, pyrimidine, and indole moieties

Properties

IUPAC Name

[5-(1,3-dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N6O/c1-12-8-14-6-4-5-7-18(14)30(12)21(32)15-10-26-31-19(22(23,24)25)9-17(27-20(15)31)16-11-29(3)28-13(16)2/h4-7,9-12H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFQLVITZGGYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CN(N=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with the indole derivative. Key steps include:

  • Formation of Pyrazole Intermediate : This involves the reaction of 1,3-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
  • Synthesis of Pyrimidine Intermediate : The trifluoromethyl group is introduced into the pyrimidine ring through a series of reactions involving halogenation and nucleophilic substitution.
  • Coupling Reaction : The pyrazole and pyrimidine intermediates are coupled with the indole derivative using a suitable coupling agent, such as a palladium catalyst, under inert atmosphere conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate in acidic medium.
  • Reduction : Lithium aluminum hydride in dry ether.
  • Substitution : Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone has several scientific research applications:

  • Medicinal Chemistry : It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
  • Materials Science : The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
  • Industrial Chemistry : It can be used as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt critical metabolic pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness : The uniqueness of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
Reactant of Route 2
[5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone

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